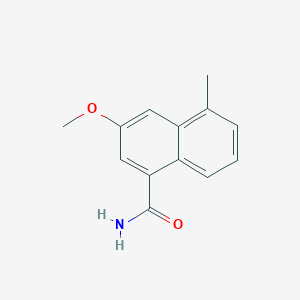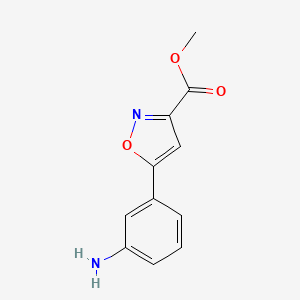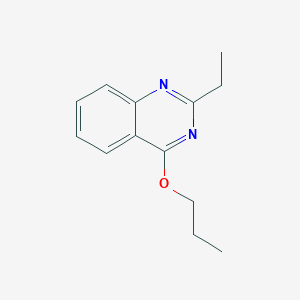
2-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-hidroxi-5,8-dimetilquinolina-3-carboxílico es un compuesto aromático heterocíclico con la fórmula molecular C12H11NO3. Es un derivado de la quinolina, una estructura conocida por sus diversas aplicaciones en química medicinal e industrial . Este compuesto se caracteriza por la presencia de grupos hidroxilo, ácido carboxílico y metilo unidos al anillo de quinolina, que contribuyen a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-hidroxi-5,8-dimetilquinolina-3-carboxílico normalmente implica la reacción de condensación de Friedlaender. Esta reacción se realiza condensando 2-aminoacetofenona con acetoacetato de etilo en presencia de una cantidad catalítica de ácido sulfónico soportado en PEG . La reacción se lleva a cabo a temperatura ambiente en varios disolventes como metanol, éter, acetonitrilo y diclorometano .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados. Los principios de la química verde, como las reacciones sin disolvente y el uso de catalizadores ecológicos, a menudo se emplean para mejorar la eficiencia y la sostenibilidad del proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-hidroxi-5,8-dimetilquinolina-3-carboxílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados de quinolina con diferentes grupos funcionales.
Reducción: Las reacciones de reducción pueden convertir el anillo de quinolina en derivados de dihidroquinolina.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir nuevos sustituyentes en el anillo de quinolina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como zinc/ácido acético o trifenilfosfina.
Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y nucleófilos en diversas condiciones.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinolina con grupos funcionales alterados, que pueden exhibir diferentes propiedades químicas y biológicas .
Aplicaciones Científicas De Investigación
El ácido 2-hidroxi-5,8-dimetilquinolina-3-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar derivados de quinolina más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Los derivados de quinolina son conocidos por su potencial terapéutico, y este compuesto se explora por su papel en el desarrollo de fármacos.
Industria: Se utiliza en la síntesis de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-hidroxi-5,8-dimetilquinolina-3-carboxílico implica su interacción con varios objetivos moleculares y vías. Los grupos hidroxilo y ácido carboxílico permiten que el compuesto forme enlaces de hidrógeno e interactúe con enzimas y receptores. Estas interacciones pueden modular las vías biológicas, lo que lleva a los efectos observados del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 4-hidroxi-5,8-dimetilquinolina-3-carboxílico
- Ácido 5,8-dimetil-4-oxo-1,4-dihidroquinolina-3-carboxílico
- Ácido 5,8-dimetil-4-hidroxiquinolina-3-carboxílico
Singularidad
El ácido 2-hidroxi-5,8-dimetilquinolina-3-carboxílico es único debido a su patrón de sustitución específico en el anillo de quinolina. La presencia de ambos grupos hidroxilo y ácido carboxílico mejora su reactividad y su potencial para formar diversos derivados. Esto lo convierte en un compuesto valioso para diversas aplicaciones químicas y biológicas .
Propiedades
Número CAS |
436087-34-2 |
|---|---|
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
5,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-6-3-4-7(2)10-8(6)5-9(12(15)16)11(14)13-10/h3-5H,1-2H3,(H,13,14)(H,15,16) |
Clave InChI |
PVFIKLJONAIIAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11890873.png)



![2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one](/img/structure/B11890898.png)
![1-Benzyl-1-azaspiro[4.4]non-6-ene](/img/structure/B11890904.png)
![1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11890912.png)



![(3-Methylbutan-2-yl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B11890941.png)
